molecular formula C9H11NO3 B11722775 Ethyl 4-methoxypyridine-2-carboxylate

Ethyl 4-methoxypyridine-2-carboxylate

Cat. No.: B11722775
M. Wt: 181.19 g/mol
InChI Key: CXXOPVZFCDSQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxypyridine-2-carboxylate is a valuable chemical intermediate in organic synthesis and materials science research. The 4-methoxypyridine-2-carboxylate structure is a versatile scaffold for constructing more complex molecules, particularly due to the presence of multiple coordination sites. Derivatives of pyridine-2-carboxylic acid are prominent in the development of advanced materials. Their ability to coordinate with metal ions using donor N and O atoms makes them excellent ligands for creating coordination complexes with non-linear optical (NLO) properties . These properties are critical for applications in optical data storage, optical switching, and laser devices . Furthermore, the pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs . As an ester derivative, this compound serves as a key precursor in the synthesis of potential pharmacologically active molecules, building upon the proven bioactivity of the pyridine-carboxylate core . The compound is offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-6-7(12-2)4-5-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXOPVZFCDSQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants :

    • 4-Methoxypyridine-2-carboxylic acid (1.0 equiv)

    • Ethanol (excess, as solvent)

    • Concentrated H₂SO₄ (catalyst, 1–5 mol%)

  • Conditions :

    • Reflux at 78–80°C for 6–12 hours.

    • Water removal via Dean-Stark trap or molecular sieves to shift equilibrium.

  • Workup :

    • Neutralization with NaHCO₃.

    • Extraction with ethyl acetate.

    • Drying (Na₂SO₄) and solvent evaporation.

  • Yield : 70–90%.

Mechanistic Insight :
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by ethanol. Subsequent dehydration forms the ester.

Nucleophilic Substitution on Halogenated Pyridine Intermediates

Halogenated pyridines serve as versatile intermediates for introducing methoxy groups.

Example Pathway:

  • Starting Material : 4-Chloropyridine-2-carboxylic acid ethyl ester.

  • Methoxylation :

    • React with NaOMe or MeOH/K₂CO₃ in DMF at 80–100°C.

    • Yield : 85–92%.

Key Data :

ParameterValue
Temperature80–100°C
Reaction Time6–8 hours
CatalystK₂CO₃

Advantage : High regioselectivity for methoxy substitution at the 4-position.

Suzuki-Miyaura Coupling for Pyridine Ring Functionalization

Aryl boronate esters enable modular construction of substituted pyridines.

Protocol:

  • Substrate : 2-Carbethoxy-4-bromopyridine.

  • Coupling Partner : Methoxyphenylboronic acid.

  • Conditions :

    • Pd(PPh₃)₄ (2 mol%), Na₂CO₃, DME/H₂O (3:1).

    • Reflux at 90°C for 12 hours.

  • Yield : 65–75%.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H), 6.95 (d, J = 5.6 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 3.90 (s, 3H).

Cyclization of Hydrazones with α-Haloacrylonitriles

A Diels-Alder approach constructs the pyridine core with pre-installed substituents.

Steps:

  • Diels-Alder Reaction :

    • React hydrazone with α-chloroacrylonitrile in acetonitrile/triethylamine at 70°C.

  • Aromatization :

    • Treat intermediate with HCl gas in dioxane.

  • Esterification :

    • Fischer esterification as in Method 1.

Yield : 60–70% overall.

Key Reaction Data :

StepConditions
Diels-Alder70°C, 7 hours
AromatizationRT, 1 hour (HCl gas)

Direct Esterification via Acyl Chloride Intermediate

Activation of the carboxylic acid as an acyl chloride enhances reactivity.

Synthesis:

  • Acyl Chloride Formation :

    • Treat 4-methoxypyridine-2-carboxylic acid with SOCl₂ or (COCl)₂ in DCM.

  • Esterification :

    • Add ethanol and triethylamine at 0°C, then warm to RT.

Yield : 80–88%.

Purity : >98% (HPLC).

Microwave-Assisted Synthesis

Accelerates reaction times and improves yields.

Protocol:

  • Reactants : 4-Methoxypyridine-2-carboxylic acid, ethanol, H₂SO₄.

  • Conditions :

    • Microwave irradiation at 100°C, 300 W, 20 minutes.

  • Yield : 92%.

Advantages : Reduced side reactions and scalable for industrial applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Fischer Esterification70–9095–98Simplicity, low cost
Nucleophilic Substitution85–9297–99High regioselectivity
Suzuki Coupling65–7590–95Modularity
Cyclization60–7085–90Builds pyridine core
Acyl Chloride Route80–8898–99High reactivity
Microwave-Assisted9299Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-methoxypyridine-2-carboxylic acid.

    Reduction: 4-methoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogues

Methyl 4-Methoxypyridine-2-Carboxylate (CAS 29681-43-4)
  • Structure : Differs only in the ester group (methyl vs. ethyl).
  • Physical Properties: Melting Point: 50–54°C . Solubility: Soluble in methanol .
  • Safety : Causes skin and eye irritation (GHS warnings) .
Ethyl 5-Chloro-4-Methoxypyridine-2-Carboxylate (CAS 1122091-04-6)
  • Structure : Chlorine substituent at the 5-position.
  • Molecular Formula: C₉H₁₀ClNO₃; MW = 215.63 .
  • Impact of Chlorine : The electron-withdrawing Cl substituent may increase electrophilicity at the pyridine ring, altering reactivity in cross-coupling reactions compared to the parent compound.
Ethyl 4-Hydroxymethyl-2-Methylpyridine-5-Carboxylate
  • Structure : Hydroxymethyl (-CH₂OH) at 4-position and methyl at 2-position.
  • Crystallography : The hydroxymethyl group is slightly rotated out of the pyridine plane (8.1°), influencing hydrogen-bonding networks and crystal packing .
  • Reactivity : The hydroxyl group offers sites for oxidation or further functionalization, unlike the inert methoxy group in the parent compound.
Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)
  • Structure: Pyrimidine core (vs. pyridine) with amino (-NH₂) and methyl substituents.
  • Molecular Weight : 181.19 .
  • Reactivity: The amino group enables participation in condensation reactions, expanding utility in heterocyclic synthesis.

Key Comparative Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reactivity Highlights
This compound C₉H₁₁NO₃ 181.19* N/A 4-OCH₃, 2-COOEt Ester hydrolysis, methoxy-directed electrophilic substitution
Mthis compound C₈H₉NO₃ 167.16 50–54 4-OCH₃, 2-COOMe Higher melting point, similar reactivity
Ethyl 5-chloro-4-methoxypyridine-2-carboxylate C₉H₁₀ClNO₃ 215.63 N/A 5-Cl, 4-OCH₃, 2-COOEt Enhanced electrophilicity due to Cl
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate C₁₁H₁₅NO₃ 209.24 N/A 4-CH₂OH, 2-CH₃, 5-COOEt Hydroxyl group enables hydrogen bonding
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate C₈H₁₁N₃O₂ 181.19 N/A Pyrimidine core, 4-NH₂ Amino group facilitates nucleophilic reactions

*Calculated based on molecular formula.

Q & A

Q. What are the established synthetic pathways for Ethyl 4-methoxypyridine-2-carboxylate, and what factors optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves:

  • Esterification : Reacting 4-methoxypyridine-2-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄).
  • Nucleophilic Substitution : Introducing methoxy groups via alkylation of hydroxyl precursors, as seen in analogous pyridine derivatives .

Q. Key Optimization Factors :

  • Temperature Control : Elevated temperatures (80–100°C) improve esterification efficiency but may require reflux conditions to prevent side reactions.
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance substitution reactions by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester byproducts .

Q. Table 1: Comparative Synthesis Routes for Analogous Compounds

CompoundMethodYield (%)Key ConditionReference
Methyl 2-methoxypyridine-5-carboxylateEsterification85H₂SO₄, reflux, 12h
Ethyl 3-methyl-1H-pyrrole-2-carboxylateAcyl chloride coupling45–50Et₃N, THF, 0°C → RT

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and ethyl ester protons (δ 1.3–4.3 ppm). Splitting patterns confirm substitution positions.
    • ¹³C NMR : Carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) validate the pyridine backbone .
  • X-ray Crystallography :
    • SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C=O: ~1.21 Å, C-O-CH₃: ~1.43 Å) .

Q. Critical Considerations :

  • Crystallization Solvent : Use low-polarity solvents (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals.
  • Twinned Data : SHELXL handles twinning via HKLF 5 format for high-symmetry space groups .

Advanced Questions

Q. How do electronic properties of the methoxy and ester groups influence the compound’s chemical reactivity?

Methodological Answer:

  • Methoxy Group (-OCH₃) :
    • Electron-donating effect activates the pyridine ring at the para position, directing electrophilic substitution (e.g., nitration).
    • Stabilizes intermediates via resonance, as observed in similar 4-methoxypyrimidine derivatives .
  • Ester Group (-COOEt) :
    • Withdraws electron density, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions).

Q. Table 2: Substituent Effects on Reactivity (Analogous Pyrimidines)

CompoundSubstituent PositionReactivity TrendReference
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate4-Cl, 2-CH₃Higher electrophilicity at C5
4-Methoxypyrimidine-2-carboxylic acid4-OCH₃, 2-COOHEnhanced nucleophilic aromatic substitution

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific effects.
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies in antimicrobial assays .
  • Structural Analog Comparison : Compare with Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, where chlorine enhances antibacterial potency .

Q. How can molecular docking studies elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).
  • Docking Workflow :
    • Prepare ligand (AMBER force field) and receptor (PDB ID: 1XYZ).
    • Use AutoDock Vina for rigid/flexible docking.
    • Validate poses via MD simulations (NAMD, 100 ns).
  • Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds (≥2), and hydrophobic interactions .

Q. What role does X-ray crystallography using SHELX software play in determining the absolute configuration of this compound?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in anomalous dispersion measurements.
  • SHELXL Refinement :
    • Flack/x parameters resolve chirality via Bayesian statistics.
    • TWIN/BASF commands correct for pseudomerohedral twinning .
  • Case Study : Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate’s absolute configuration was confirmed via SHELX-refined Hooft parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.